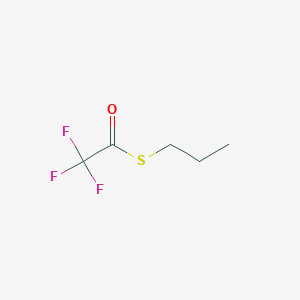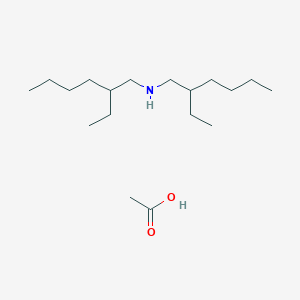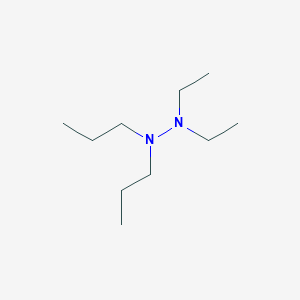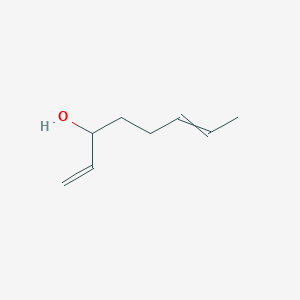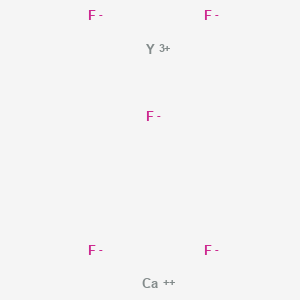
Calcium yttrium fluoride (1/1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium yttrium fluoride (1/1/5) is a compound composed of calcium, yttrium, and fluoride ions. It is known for its unique properties and applications in various scientific fields. This compound is often used in materials science, optics, and other advanced technologies due to its stability and specific characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium yttrium fluoride (1/1/5) can be synthesized through various methods. One common approach involves the reaction of calcium fluoride with yttrium fluoride under controlled conditions. The reaction typically takes place in a high-temperature furnace, where the reactants are heated to form the desired compound. Another method involves the use of hydrothermal synthesis, where the reactants are dissolved in a high-pressure, high-temperature aqueous solution to promote crystal growth.
Industrial Production Methods
In industrial settings, calcium yttrium fluoride (1/1/5) is produced using large-scale furnaces and reactors. The raw materials, including calcium fluoride and yttrium fluoride, are carefully measured and mixed before being subjected to high temperatures. The resulting compound is then purified and processed to achieve the desired purity and particle size.
Análisis De Reacciones Químicas
Types of Reactions
Calcium yttrium fluoride (1/1/5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: Substitution reactions involve the replacement of one or more ions in the compound with other ions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Aplicaciones Científicas De Investigación
Calcium yttrium fluoride (1/1/5) has a wide range of scientific research applications, including:
Optics: The compound is used in the production of optical materials, such as lenses and coatings, due to its excellent transparency and refractive properties.
Materials Science: It is used in the development of advanced materials with specific mechanical and thermal properties.
Medicine: Research is ongoing into the potential medical applications of calcium yttrium fluoride (1/1/5), particularly in imaging and diagnostic techniques.
Chemistry: The compound is used as a catalyst in various chemical reactions, promoting efficient and selective transformations.
Mecanismo De Acción
The mechanism of action of calcium yttrium fluoride (1/1/5) involves its interaction with other molecules and ions. The compound’s unique structure allows it to act as a catalyst, facilitating chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Calcium fluoride (CaF2): Known for its use in optics and materials science, calcium fluoride shares some properties with calcium yttrium fluoride (1/1/5) but lacks the additional benefits provided by yttrium.
Yttrium fluoride (YF3): Used in similar applications, yttrium fluoride offers unique properties due to the presence of yttrium but does not have the combined benefits of calcium and fluoride.
Uniqueness
Calcium yttrium fluoride (1/1/5) stands out due to its combination of calcium, yttrium, and fluoride ions, which provide a unique set of properties not found in other compounds. This combination allows for enhanced stability, optical properties, and catalytic activity, making it a valuable material in various scientific and industrial applications.
Propiedades
Número CAS |
53801-60-8 |
|---|---|
Fórmula molecular |
CaF5Y |
Peso molecular |
223.98 g/mol |
Nombre IUPAC |
calcium;yttrium(3+);pentafluoride |
InChI |
InChI=1S/Ca.5FH.Y/h;5*1H;/q+2;;;;;;+3/p-5 |
Clave InChI |
SHBJBKDGPFDENU-UHFFFAOYSA-I |
SMILES canónico |
[F-].[F-].[F-].[F-].[F-].[Ca+2].[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


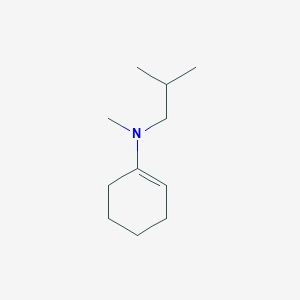
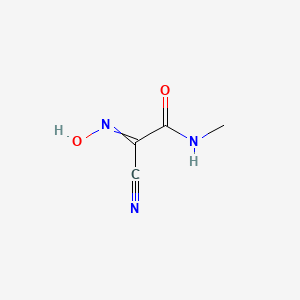

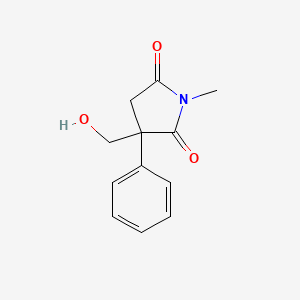
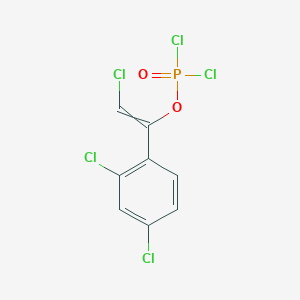
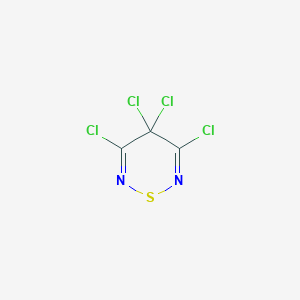
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
